molecular formula C13H19N3O2S B2856279 4-amino-N-{1-azabicyclo[2.2.2]octan-3-yl}benzene-1-sulfonamide CAS No. 953895-19-7

4-amino-N-{1-azabicyclo[2.2.2]octan-3-yl}benzene-1-sulfonamide

Cat. No.: B2856279
CAS No.: 953895-19-7
M. Wt: 281.37
InChI Key: OZKIEZRLGUKZIY-UHFFFAOYSA-N
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Description

4-amino-N-{1-azabicyclo[2.2.2]octan-3-yl}benzene-1-sulfonamide is a useful research compound. Its molecular formula is C13H19N3O2S and its molecular weight is 281.37. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Crystal Structure

One stream of research focuses on the synthesis and crystal structure elucidation of sulfonamide compounds. For instance, the synthesis of new Schiff bases through the condensation of sulfonamide derivatives demonstrates the chemical versatility of these compounds. The crystal structures, determined by X-ray diffraction, reveal intricate hydrogen bonding and π-π stacking interactions, indicating the compound's potential for further chemical modifications and applications in materials science (Subashini et al., 2009).

Molecular Interactions and Solubility

Another area of interest is the study of molecular interactions and solubility of sulfonamide derivatives. The temperature dependencies of various thermodynamic processes, such as sublimation and solubility in water and n-octanol, have been investigated for several sulfonamide compounds. These studies provide insight into the physical and chemical properties of sulfonamides, which are crucial for their potential use in pharmaceutical formulations (Perlovich et al., 2008).

Complexation and Catalysis

Research into the complexation of sulfonamide derivatives with transition metals like Ni(II) and Fe(II) ions highlights the potential of these compounds in catalysis and material science. The complexation can enhance the biological and catalytic potential of the ligands, opening new avenues for their application in the pharmaceutical and chemical industries (Orie et al., 2021).

Biological Activity

Sulfonamide compounds have been studied for their biological activities, including antibacterial, antifungal, and cytotoxic effects. The design and synthesis of sulfonamide-derived ligands and their transition metal complexes have shown moderate to significant activities against various bacterial and fungal strains. These findings underscore the potential of sulfonamide derivatives in developing new antimicrobial agents (Chohan et al., 2011).

Antiprotozoal Activity

The antiprotozoal activities of sulfonamide derivatives have also been explored, with some compounds showing activity against strains of Plasmodium falciparum and Trypanosoma brucei rhodesiense. These studies suggest the potential of sulfonamide-based compounds in treating diseases caused by protozoan parasites (Dolensky et al., 2022).

Properties

IUPAC Name

4-amino-N-(1-azabicyclo[2.2.2]octan-3-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2S/c14-11-1-3-12(4-2-11)19(17,18)15-13-9-16-7-5-10(13)6-8-16/h1-4,10,13,15H,5-9,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZKIEZRLGUKZIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)NS(=O)(=O)C3=CC=C(C=C3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

953895-19-7
Record name 4-amino-N-{1-azabicyclo[2.2.2]octan-3-yl}benzene-1-sulfonamide
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